molecular formula C14H22N4O4 B1433617 Piperidine-2-carbonitrile hemioxalate CAS No. 1523571-93-8

Piperidine-2-carbonitrile hemioxalate

Cat. No.: B1433617
CAS No.: 1523571-93-8
M. Wt: 310.35 g/mol
InChI Key: KDTSPGXIUDSRCB-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile hemioxalate is a piperidine derivative featuring a six-membered nitrogen-containing ring (piperidine) substituted with a nitrile group at the second position, combined with oxalic acid in a 1:0.5 molar ratio (hemioxalate salt). It has been identified as a constituent of Morindae Officinalis Radix (巴戟天), a traditional Chinese medicinal herb, where it serves as a phytochemical marker for quality control and adulteration screening .

Properties

IUPAC Name

oxalic acid;piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSPGXIUDSRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-93-8
Record name Piperidine-2-carbonitrile hemioxalate
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Preparation Methods

Experimental Data Table on Preparation Conditions

Parameter Typical Range/Value Notes
Piperidine derivative (2R)-piperidine-2-carbonitrile Chiral purity affects final product stereochemistry
Oxalic acid 1.0 to 1.2 equivalents Slight excess ensures complete salt formation
Solvent Methanol, ethanol, or acetonitrile Methanol preferred for crystallization
Temperature 20–50 °C Mild heating facilitates dissolution and reaction
Reaction time 1–4 hours Monitored by TLC or HPLC for completion
Yield 75–90% Dependent on purity of starting materials and conditions
Purity >98% (HPLC) Crystallization improves purity

Mechanistic Insights

The formation of the hemioxalate salt involves proton transfer from oxalic acid to the basic nitrogen of the piperidine ring, resulting in the formation of a stable ionic complex. The carbonitrile group remains intact during this process. The hemioxalate is often isolated as a crystalline solid, which improves handling and stability compared to the free base.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Direct Salt Formation Piperidine-2-carbonitrile + oxalic acid Mild heating, polar solvents (MeOH) Simple, high yield, scalable Requires pure starting materials
Use of Piperidine Derivatives Chiral piperidine derivatives + oxalic acid Controlled stoichiometry, mild temp Stereochemical control More complex synthesis of precursors
Electrochemical Oxidation Hemioxalate salts, platinum electrodes Undivided cell, constant current, methanol Potential for novel functionalization Requires electrochemical setup
Organophotocatalysis (related) Ammonium salts, alkenes, photocatalyst Blue LED irradiation, mild temp Stereoselective synthesis Not directly for hemioxalate salts

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

Piperidine-2-carbonitrile hemioxalate features:

  • A six-membered piperidine ring containing one nitrogen atom.
  • A cyano group (CN-C\equiv N) attached to the second carbon of the ring.
  • Two oxalate functional groups contributing to its hemioxalate designation.

Pharmaceutical Development

Piperidine derivatives are widely recognized for their biological activities. This compound has shown promise in:

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Properties : Research suggests potential efficacy against various cancer cell lines, warranting further exploration in oncology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Key applications include:

  • Synthesis of 2-Piperidinones : It can be utilized as a precursor for synthesizing 2-piperidinone derivatives, which are important scaffolds in drug development .
  • Modular Synthesis Techniques : New methodologies have been developed to access diverse substituted piperidinones using piperidine derivatives through organophotocatalysis, highlighting the compound's role in innovative synthetic strategies .

Biological Studies

This compound is being investigated for its interactions with various biological targets:

  • Pharmacokinetics and Pharmacodynamics : Studies focus on understanding how this compound interacts with biological systems and its potential therapeutic effects.
  • Molecular Sensors : Its derivatives have been explored as molecular sensors for detecting metal ions and monitoring environmental conditions .

Comparative Analysis of Related Compounds

To contextualize the significance of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeNotable Properties
(2R)-Piperidine-2-carbonitrilePiperidine + CyanoAntimicrobial, Antitumor
PiperidinePiperidineGeneral pharmacological activity
3-CyanopiperidinePiperidine + CyanoPotential neuroprotective effects
Ethyl oxalateOxalic Acid EsterUsed in organic synthesis
4-(Hydroxymethyl)pyridinePyridineAntimicrobial properties

This table illustrates the unique characteristics of this compound while situating it within a broader context of related compounds.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of piperidine derivatives found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Bioactive Compounds

Research utilizing this compound as a starting material successfully synthesized various bioactive piperidinone derivatives through novel synthetic routes, showcasing its utility in drug discovery processes.

Case Study 3: Molecular Sensor Development

Piperidine derivatives were tested as fluorescent probes for metal ion detection, revealing that modifications to the piperidine structure could enhance sensitivity and selectivity towards specific ions like Cu²⁺ and Fe³⁺ .

Mechanism of Action

The mechanism of action of piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others . These interactions lead to the modulation of cellular processes, including proliferation, apoptosis, and metastasis.

Comparison with Similar Compounds

Piperidine Derivatives

  • (R)-Piperidine-2-carbonitrile oxalate(2:1) : This compound shares the piperidine core and nitrile substituent but differs in salt stoichiometry (2:1 oxalate ratio vs. hemioxalate). Its molecular formula is C₁₄H₂₂N₄O₄ (MW 310.35), indicating a larger molecular weight compared to the hemioxalate form due to the additional oxalate moiety .
  • 2-ethyl-1-{[3-(2-phenylethyl)-5-isoxazolyl]carbonyl}piperidine : A structurally complex piperidine derivative with an isoxazole carbonyl group. Unlike Piperidine-2-carbonitrile hemioxalate, this compound lacks ionic salt characteristics and may exhibit distinct pharmacokinetic properties due to its lipophilic substituents .

Spirocyclic and Bicyclic Analogs

  • 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate: A spirocyclic compound with dual nitrogen atoms and a Boc-protected amine.
  • 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate : This bicyclic compound incorporates fluorine atoms, which may improve metabolic stability and bioavailability. Its strained bicyclo[3.1.0] system contrasts with the planar piperidine ring, influencing steric interactions .

Physicochemical Properties

Compound Molecular Weight Key Features Solubility & Stability Insights
This compound Not explicitly stated Nitrile group, hemioxalate salt Likely polar due to ionic nature; stable under controlled pH
(R)-Piperidine-2-carbonitrile oxalate(2:1) 310.35 2:1 oxalate ratio Higher crystallinity due to salt stoichiometry
1-Boc-1,6-diazaspiro[3.4]octane hemioxalate Not provided Spirocyclic, Boc-protected Enhanced lipophilicity from Boc group
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate Not provided Fluorinated bicyclic core Improved metabolic resistance from fluorine

Biological Activity

Piperidine-2-carbonitrile hemioxalate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure, which includes a carbonitrile functional group attached to the second carbon of the ring and two oxalate groups indicating its hemioxalate form. This structural configuration is significant in determining its biological activity.

Chemical Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₉N₂O₄

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antitumor Activity : Studies have shown that derivatives of piperidine compounds can exert antiproliferative effects on cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in cervical cancer cells by targeting pathways such as VEGFR-2, leading to apoptosis and reduced cell migration .
  • Antimicrobial Properties : The compound has been noted for its antimicrobial effects, potentially making it a candidate for treating infections. Structural modifications in similar piperidine derivatives have been linked to enhanced antimicrobial potency .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, although specific data on hemioxalate forms is limited. Further exploration into the neuroprotective capabilities of these compounds could yield valuable insights for neurological applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant inhibition of cervical cancer cell proliferation
AntimicrobialNotable antimicrobial effects observed in structural analogs
NeuroprotectivePotential neuroprotective effects indicated in related studies

Case Study: Anticancer Potential

A recent study focused on the synthesis and evaluation of various piperidine derivatives, including those structurally related to this compound, demonstrated promising results against cervical cancer cells. The compound exhibited an IC50 value of 7.74 µM against cisplatin-resistant HeLa cells, indicating significant potential for overcoming drug resistance . Molecular docking studies revealed stable interactions with key proteins involved in cancer progression, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Future Directions

The biological activity of this compound suggests several avenues for future research:

  • Pharmacological Exploration : Further studies are warranted to explore the full range of pharmacological activities, including detailed investigations into its mechanisms of action at the molecular level.
  • Structural Optimization : Investigating structural modifications may enhance its biological activity and selectivity for specific targets, particularly in cancer therapy and antimicrobial applications.
  • Clinical Trials : Promising preclinical results necessitate the progression to clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling piperidine-2-carbonitrile hemioxalate in laboratory settings?

  • Methodological Answer : Follow OSHA and HazCom 2012 guidelines, including:

  • Use of a positive-pressure SCBA and fully encapsulating chemical-resistant suits during spills or high-exposure scenarios .
  • Immediate decontamination of skin/eyes with water for ≥15 minutes and removal of contaminated clothing .
  • Storage in sealed, dry containers away from ignition sources and static electricity .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Use microwave-assisted synthesis for improved reaction efficiency and yield, as demonstrated in cobaltoceniumylamido compound studies .
  • Monitor purity via HPLC or NMR and validate with ≥95% purity thresholds, referencing batch-specific certificates of analysis (e.g., Cayman Chemical protocols) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities .
  • Validate physical properties (melting point, solubility) against NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can computational modeling address discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • Apply density functional theory (DFT) to reconcile experimental vs. theoretical bond lengths/angles. Cross-validate with SHELX-refined structures and PubChem data .
  • Use error analysis frameworks (e.g., error propagation in calorimetry) to quantify uncertainties .

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives?

  • Methodological Answer :

  • Conduct dose-response studies with rigorous controls (e.g., PICO framework for hypothesis testing) .
  • Validate mechanisms via kinetic isotope effects or isotopic labeling, as seen in spirocyclic piperidine studies .

Q. How should researchers design experiments to study the stability of this compound under varying pH?

  • Methodological Answer :

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .
  • Apply Arrhenius kinetics to extrapolate degradation pathways, referencing thermodynamic protocols in physical chemistry literature .

Methodological Frameworks

Q. What criteria ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Adhere to Beilstein Journal guidelines : document experimental details in supplementary materials, including synthesis steps and characterization data (e.g., NMR spectra, XRD parameters) .
  • Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental design rigor .

Physical and Chemical Properties Table

PropertyValue/DescriptionReference
Molecular FormulaC₆H₁₀N₂·½C₂H₂O₄
Purity≥95% (HPLC)
Storage Conditions-20°C in airtight container
Stability≥5 years under recommended conditions
Key HazardsSkin/eye irritation

Key Citations for Further Reading

  • Structural Analysis : SHELX refinement protocols .
  • Synthetic Optimization : Microwave-assisted synthesis .
  • Data Validation : NIST Chemistry WebBook .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carbonitrile hemioxalate
Reactant of Route 2
Piperidine-2-carbonitrile hemioxalate

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